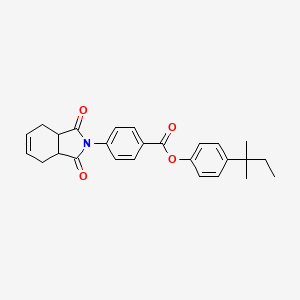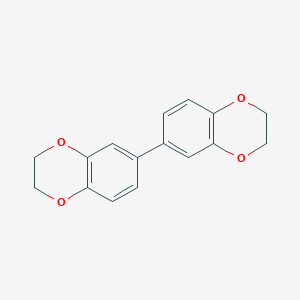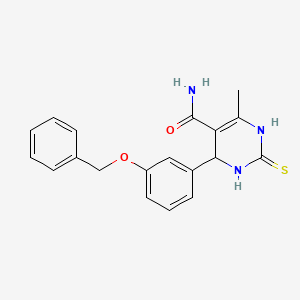![molecular formula C17H19NO5 B4050043 9,9-dimethyl-6-(3-nitrophenyl)-7-oxaspiro[4.5]decane-8,10-dione](/img/structure/B4050043.png)
9,9-dimethyl-6-(3-nitrophenyl)-7-oxaspiro[4.5]decane-8,10-dione
Overview
Description
9,9-dimethyl-6-(3-nitrophenyl)-7-oxaspiro[45]decane-8,10-dione is a complex organic compound characterized by its spirocyclic structure, which includes a nitrophenyl group and a dioxaspirodecane moiety
Scientific Research Applications
Chemistry
In chemistry, 9,9-dimethyl-6-(3-nitrophenyl)-7-oxaspiro[4.5]decane-8,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-6-(3-nitrophenyl)-7-oxaspiro[4.5]decane-8,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the spirocyclic core, which can be derived from commercially available precursors such as 1,3-dioxane and 3-nitrobenzaldehyde.
Formation of the Spirocyclic Core: The spirocyclic structure is formed through a series of condensation reactions. For instance, 1,3-dioxane can be reacted with 3-nitrobenzaldehyde under acidic conditions to form an intermediate, which is then cyclized to form the spirocyclic core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
9,9-dimethyl-6-(3-nitrophenyl)-7-oxaspiro[4.5]decane-8,10-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism by which 9,9-dimethyl-6-(3-nitrophenyl)-7-oxaspiro[4.5]decane-8,10-dione exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The spirocyclic structure may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,10-dioxaspiro[4.5]decane-7,9-dione: A simpler spirocyclic compound without the nitrophenyl group.
9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione: Similar structure but with a phenyl group instead of a nitrophenyl group.
9,9-dimethyl-6-(4-nitrophenyl)-7-oxaspiro[4.5]decane-8,10-dione: Similar structure but with the nitro group in a different position.
Uniqueness
The presence of the nitrophenyl group at the 6-position and the dimethyl groups at the 9-position makes 9,9-dimethyl-6-(3-nitrophenyl)-7-oxaspiro[4.5]decane-8,10-dione unique. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from other spirocyclic compounds.
Properties
IUPAC Name |
9,9-dimethyl-6-(3-nitrophenyl)-7-oxaspiro[4.5]decane-8,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-16(2)14(19)17(8-3-4-9-17)13(23-15(16)20)11-6-5-7-12(10-11)18(21)22/h5-7,10,13H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEBFVXHSVXQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCC2)C(OC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-{3-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE](/img/structure/B4049968.png)
![3-[3-(4H-1,2,4-triazol-4-yl)phenyl]quinoline](/img/structure/B4049969.png)
![ethyl 1-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B4049977.png)
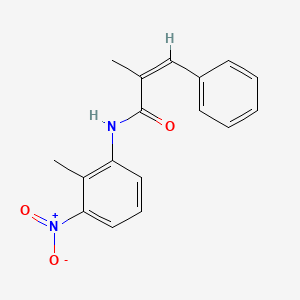
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4049998.png)
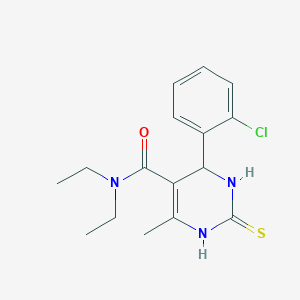
![2-{[2-amino-6-(2-ethoxyphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B4050002.png)
![N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B4050017.png)
![4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4050025.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4050034.png)
![3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)pyridine](/img/structure/B4050035.png)
